5-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the difluoromethyl group and the carboxylic acid functional group in this compound makes it of particular interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the difluoromethylation of benzothiophene derivatives. This process typically includes the use of difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts, such as nickel or palladium, to facilitate the formation of the difluoromethyl group on the benzothiophene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
5-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1-benzothiophene-3-carboxylic acid
- 5-(Methyl)-1-benzothiophene-3-carboxylic acid
- 5-(Chloromethyl)-1-benzothiophene-3-carboxylic acid
Uniqueness
5-(Difluoromethyl)-1-benzothiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability compared to its analogs, making it a valuable compound in drug development and other applications .
Properties
IUPAC Name |
5-(difluoromethyl)-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c11-9(12)5-1-2-8-6(3-5)7(4-15-8)10(13)14/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCDPFAHWIRJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)C(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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